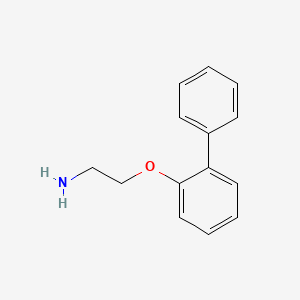

2-(Biphenyl-2-yloxy)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Biphenyl-2-yloxy)ethanamine” is a phenethylamine derivative with psychoactive properties. It has a molecular formula of C14H15NO and a molecular weight of 213.27 g/mol.

Synthesis Analysis

The synthesis of “2-(Biphenyl-2-yloxy)ethanamine” involves the use of amine transaminases . These enzymes catalyze the transfer of an amino group from a primary amine compound to a ketone compound and vice versa . A rational design strategy combining in silico and in vitro studies was employed to engineer the transaminase enzyme with a minimal number of mutations, achieving high catalytic activity and high enantioselectivity .

Molecular Structure Analysis

The molecular structure of “2-(Biphenyl-2-yloxy)ethanamine” consists of a biphenyl group attached to an ethanamine group via an oxygen atom . The average mass of the molecule is 213.275 Da, and the monoisotopic mass is 213.115356 Da .

Chemical Reactions Analysis

The chemical reactions of “2-(Biphenyl-2-yloxy)ethanamine” are similar to those of benzene, as they both undergo electrophilic substitution reactions . Biphenyl derivatives are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Biphenyl-2-yloxy)ethanamine” include its molecular formula (C14H15NO), its molecular weight (213.27 g/mol), and its structural formula .

Scientific Research Applications

Pharmaceutical Research

2-(Biphenyl-2-yloxy)ethanamine has potential applications in pharmaceutical research due to its structural characteristics. It can be used as a precursor for synthesizing various biologically active molecules. For instance, derivatives of this compound have been explored for their ability to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . This suggests that it could play a role in developing new anti-inflammatory drugs or in studying inflammatory processes at the molecular level.

Biotechnology

In biotechnology, 2-(Biphenyl-2-yloxy)ethanamine could be utilized in the synthesis of Schiff bases, which are known for their antimicrobial properties . These Schiff bases can act as novel pancreatic lipase inhibitors, which are significant in the development of treatments for conditions like obesity. The compound’s role in the synthesis of these bases underlines its importance in creating new biotechnological tools for health applications.

Materials Science

The compound’s utility in materials science can be linked to its chemical properties, which may make it suitable for creating new polymers or coatings with specific characteristics, such as enhanced durability or chemical resistance . While direct applications in materials science weren’t explicitly found, its potential as a building block for more complex molecules could lead to the development of new materials with unique properties.

Environmental Science

2-(Biphenyl-2-yloxy)ethanamine’s role in environmental science could involve the study of its degradation products and their environmental impact . Understanding how this compound and its derivatives interact with environmental factors is crucial for assessing potential risks and establishing safe handling and disposal protocols.

Analytical Chemistry

In analytical chemistry, 2-(Biphenyl-2-yloxy)ethanamine may be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties can help in calibrating instruments or developing new analytical methods, particularly in the quantification and identification of complex organic compounds.

Pharmacology

The pharmacological applications of 2-(Biphenyl-2-yloxy)ethanamine are tied to its potential as a scaffold for drug development. Its structure could be modified to create new compounds with specific receptor affinities or enzymatic activities, contributing to the discovery of new therapeutic agents.

Industrial Applications

While specific industrial applications for 2-(Biphenyl-2-yloxy)ethanamine were not detailed in the search results, its potential lies in its versatility as a chemical intermediate. It could be used in the synthesis of various industrial chemicals, potentially serving as a key ingredient in manufacturing processes.

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to 1-biphenyl-2-ylmethanamine, which targets dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

If we consider its structural similarity to 1-biphenyl-2-ylmethanamine, it may interact with its target, dpp-4, leading to changes in the metabolism of incretin hormones .

Pharmacokinetics

A structurally similar compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

2-(2-phenylphenoxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCHQRPPCLSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.